N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo-fused oxazepine ring and a sulfonamide moiety, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound's chemical formula is C20H24N2O4S, with a molecular weight of approximately 388.5 g/mol. Its structure can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.5 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazepine ring and the benzenesulfonamide group can modulate the activity of various enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other metabolic pathways .
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Therapeutic Potential
Research indicates that this compound possesses strong inhibitory effects against certain therapeutic targets, making it a candidate for drug development. Its unique structure allows it to interact effectively with biological systems.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that the compound exhibits IC50 values in the nanomolar range against target enzymes involved in cholesterol synthesis. For example, it showed an IC50 < 0.9 nM against rat liver microsomal squalene synthase .
- Cellular Studies : A study utilizing Caco-2 cell monolayers indicated effective intestinal absorption and metabolic conversion of the compound, suggesting its potential bioavailability when administered orally .
- Genotoxicity Assessment : Research has highlighted that certain derivatives of similar compounds induce micronucleated reticulocytes in a dose-dependent manner, indicating potential genotoxic effects that warrant further investigation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
Compound Name | Structure Comparison | Biological Activity Profile |
---|---|---|
N-(3,3-dimethyl-4-oxo-benzoxazepin) | Lacks sulfonamide group | Different enzyme inhibition profile |
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Ethyl substitution | Altered solubility and reactivity |
N-(3-methylbenzamide) | Simpler structure | Limited therapeutic applications |
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-13-6-8-17(26-4)18(10-13)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(2,3)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXKQRYOJJPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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